Technical Whitepaper: 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8)
Technical Whitepaper: 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8)
Executive Summary
5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, poly-substituted halogenated pyridine derivative. In modern medicinal chemistry, it serves as a critical synthetic building block, primarily utilized in the development of 1,2,4-oxadiazole derivatives[1]. These downstream compounds are potent Sphingosine-1-phosphate subtype 1 (S1P1) receptor agonists, which represent a pivotal class of immunomodulatory therapeutics used in the management of autoimmune disorders such as relapsing-remitting multiple sclerosis (MS)[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its regioselective synthesis, its pharmacological applications, and field-validated experimental protocols.
Physicochemical Profiling & Structural Analysis
The structural framework of 5-Bromo-3-ethyl-6-methylpyridin-2-amine features a pyridine core with four distinct substituents, making it an ideal scaffold for transition-metal-catalyzed cross-coupling reactions (due to the C5 bromine) and hydrogen bonding interactions (due to the C2 primary amine).
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Bromo-3-ethyl-6-methylpyridin-2-amine |
| CAS Number | 1098652-28-8 |
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| SMILES String | CCc1cc(Br)c(C)nc1N |
| Standard Purity | ≥95% (Validated via HPLC/NMR) |
Data supported by chemical database profiling[3][4].
Mechanistic Synthesis & Regioselectivity
The synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine relies on the electrophilic aromatic substitution of its precursor, 3-ethyl-6-methylpyridin-2-amine. The success of this reaction hinges on the synergistic directing effects of the existing substituents.
Causality of Regioselectivity:
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C2 Amino Group (-NH2): Strongly electron-donating via resonance, activating the ortho (C3) and para (C5) positions toward electrophilic attack.
-
C3 Ethyl Group (-CH2CH3): Sterically blocks the C3 position and provides mild inductive electron donation.
-
C6 Methyl Group (-CH3): Mildly electron-donating, directing ortho to the C5 position.
Because C3 is sterically occluded, the electrophile (bromonium ion) is exclusively directed to the C5 position. This precise regiocontrol prevents the formation of isomeric mixtures, allowing for an isolated yield of up to 94%[1].
Fig 1: Regioselective synthesis workflow of 5-Bromo-3-ethyl-6-methylpyridin-2-amine.
Table 2: Reaction Optimization for Bromination
| Reagent | Solvent | Temp | Yield | Causality / Mechanistic Observation |
| Br2 (1.0 eq) | Acetic Acid | 20°C | 85% | HBr byproduct protonates the amine, deactivating the ring and slowing the reaction. |
| NBS (1.05 eq) | DMF | 0°C to RT | 94% | Controlled electrophile release; prevents over-oxidation of the primary amine. |
| NBS (1.05 eq) | Acetonitrile | Reflux | 78% | Thermal degradation and trace formation of dibrominated impurities. |
Pharmacological Applications: S1P1 Receptor Modulation
The primary industrial application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is its use as an advanced intermediate in the synthesis of 1,2,4-oxadiazole derivatives[1]. The C5 bromine atom acts as a crucial handle for palladium-catalyzed cross-coupling (e.g., cyanation followed by amidoxime formation) to construct the oxadiazole pharmacophore.
Mechanism of Action: These oxadiazole derivatives function as potent agonists of the Sphingosine-1-phosphate receptor 1 (S1P1)[1]. Upon binding, they induce sustained receptor internalization and degradation. Paradoxically, this agonism results in a functional antagonism: lymphocytes lose their ability to sense the S1P gradient required to exit lymphoid tissues. Consequently, pathogenic lymphocytes are sequestered in the lymph nodes, preventing them from infiltrating the central nervous system (CNS) and attacking the myelin sheath—the core therapeutic mechanism for treating multiple sclerosis[1][2].
Fig 2: S1P1 receptor modulation pathway for multiple sclerosis therapy.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is designed as a self-validating system , embedding visual and analytical checkpoints to confirm reaction success at every stage.
Protocol: Regioselective Bromination of 3-Ethyl-6-methylpyridin-2-amine
Step 1: Dissolution & Preparation
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Action: Dissolve 10.0 mmol of 3-ethyl-6-methylpyridin-2-amine in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.
-
Validation Check: The solution must be completely clear. Any turbidity indicates polymeric impurities in the starting material, requiring prior recrystallization.
Step 2: Electrophile Addition
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Action: Add 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
-
Causality: NBS is chosen over elemental bromine to provide a slow, controlled release of the bromonium ion. The 0°C temperature suppresses the exothermic degradation and prevents the oxidation of the unprotected C2 primary amine.
Step 3: Reaction Monitoring
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Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the starting material spot (lower
due to higher polarity) completely disappears, replaced by a single, distinct product spot (higher due to the lipophilic bromine atom).
Step 4: Quenching
-
Action: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (
). -
Validation Check: The mixture will initially exhibit a pale yellow/orange hue due to trace unreacted active bromine. Upon stirring with sodium thiosulfate, the solution will rapidly turn colorless. This visual cue is a self-validating confirmation that all residual electrophiles have been successfully neutralized, preventing downstream side reactions.
Step 5: Isolation & Purification
-
Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude solid from cold ethanol to afford 5-Bromo-3-ethyl-6-methylpyridin-2-amine as an off-white solid (approx. 94% yield).
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS:1098652-28-8, 5-Bromo-3-ethyl-6-methylpyridin-2-amine-毕得医药 [bidepharm.com]
- 4. 5-Bromo-3-ethyl-6-methylpyridin-2-amine | CAS#:1098652-28-8 | Chemsrc [chemsrc.com]
- 5. 5-Bromo-3-ethyl-6-methylpyridin-2-amine | CAS#:1098652-28-8 | Chemsrc [chemsrc.com]
